(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
Description
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol is a heterocyclic compound featuring a partially saturated pyridine ring (tetrahydropyridine) substituted with a benzyl group at the 1-position and a hydroxymethyl group at the 4-position. The compound’s synthesis typically involves condensation reactions between benzyl-substituted piperidinones and alcohols or amines under basic conditions, as exemplified by related analogs .
Properties
IUPAC Name |
(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-6,15H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEISZMWJPDOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460480 | |
| Record name | (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158984-76-0 | |
| Record name | (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol is the human dopamine D₂ receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including reward, addiction, and movement.
Mode of Action
The compound interacts with its target, the dopamine D₂ receptor, by establishing a main contact between its protonatable nitrogen atom and Asp (3.32) of the receptor. This interaction can influence the receptor’s activity and induce changes in the cell’s function.
Biochemical Pathways
The compound affects the dopamine metabolic pathway. It has been shown to inhibit dopamine storage, leading to a decrease in intraneuronal dopamine and enhanced dopamine catabolism through a monoamine oxidase-dependent oxidative pathway. This results in free radical production and potential cell death.
Pharmacokinetics
It is known that the compound has an affinity to the human dopamine d₂ receptor, suggesting it can cross the blood-brain barrier and interact with central nervous system targets.
Result of Action
The compound’s action on the dopamine D₂ receptor and its influence on dopamine metabolism can lead to significant changes in cellular function. For instance, it has been shown to induce cell death via apoptosis and alter the levels of pro-apoptotic and anti-apoptotic proteins.
Action Environment
Environmental factors and endogenously produced toxins, such as this compound, are considered to be involved in the pathogenesis of Parkinson’s disease (PD). The compound’s action, efficacy, and stability can be influenced by various factors, including its concentration in the body, the presence of other endogenous or exogenous compounds, and individual genetic factors.
Biological Activity
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol, with the CAS number 158984-76-0, is a compound characterized by its unique structural features, including a benzyl group attached to a tetrahydropyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors in the central nervous system. Specifically, it has shown affinity for dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia .
Interaction with Dopamine Receptors
Research indicates that derivatives of tetrahydropyridine structures can effectively bind to dopamine D2 receptors. This interaction is significant as it suggests potential therapeutic applications in managing disorders associated with dopamine dysregulation. The compound's structural similarity to known psychoactive agents further supports its relevance in pharmacology .
Affinity Studies
Studies employing radiolabeled ligand binding assays and computational docking simulations have demonstrated that this compound can bind effectively to dopamine receptors. These studies are critical for understanding the compound's selectivity and affinity towards specific targets .
Comparative Analysis with Similar Compounds
The table below summarizes some compounds structurally related to this compound and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Benzylpiperidine | Piperidine derivative | Known for its psychoactive properties |
| 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxyindole | Indole derivative | Exhibits high affinity for serotonin transporters |
| 1-Methyl-4-(phenylmethyl)piperidine | Piperidine derivative | Used in pain management and anesthesia |
The distinct combination of the tetrahydropyridine ring and the benzyl group in this compound allows it to exhibit unique pharmacological properties compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Scientific Research Applications
Neuropharmacology
One of the most significant applications of (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol is in the field of neuropharmacology. Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This suggests possible therapeutic uses in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Antidepressant Activity
Studies have demonstrated that derivatives of this compound may possess antidepressant-like effects. The modulation of monoamine neurotransmitters is believed to play a crucial role in its mechanism of action. Such findings are supported by various experimental models that showcase its efficacy compared to conventional antidepressants .
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization which can lead to the development of novel compounds with diverse biological activities. For instance, it can be utilized in the synthesis of various heterocycles that have potential pharmaceutical applications .
Catalyst in Chemical Reactions
The compound has also been investigated for its role as a catalyst in certain chemical reactions. Its ability to facilitate reactions under mild conditions enhances its applicability in synthetic organic chemistry, making it a valuable reagent for chemists .
Case Study 1: Neuroprotective Effects
In a study published in Tetrahedron, researchers explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage markers when treated with this compound .
Case Study 2: Antidepressant-Like Activity
A publication in Heterocycles detailed experiments where this compound was tested for antidepressant-like effects using animal models. The findings revealed that the compound exhibited significant behavioral improvements comparable to established antidepressants .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Modifications and Pharmacological Implications
The pharmacological and physicochemical properties of (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol can be contextualized by comparing it to analogs with modifications in:
- Substituents on the tetrahydropyridine ring
- Functional groups (e.g., methanol vs. amine)
- Halogenation or alkylation patterns
Table 1: Structural and Functional Comparison of Analogs
*Calculated based on structural similarity to analogs.
Functional Group Impact on Activity
- This group differentiates the target compound from analogs like (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine, where the -NH₂ group may confer stronger basicity and altered target selectivity .
- Fluorine Substitution : The 5-fluoro analog exhibits increased metabolic stability and lipophilicity, which could enhance blood-brain barrier penetration for CNS-targeted therapies.
- Benzyl vs.
Pharmacological Profiles
- Dopamine D2 Receptor: D2AAK1_3 demonstrates nanomolar affinity for D2 receptors, attributed to the indole-tetrahydropyridine scaffold . The target compound’s hydroxymethyl group may modulate this interaction by altering hydrogen-bonding patterns.
- Serotonin Receptors : Analogs like 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole show affinity for 5-HT1A/2A/7 receptors , suggesting the benzyl-tetrahydropyridine moiety is a versatile pharmacophore.
Preparation Methods
Pyridinium Salt Formation
The process begins with methyl isonicotinate (10 g, 72.9 mmol) dissolved in methanol (10 mL) at room temperature. Benzyl bromide (10 mL, 86.9 mmol) is added dropwise, initiating a 15-hour nucleophilic substitution to yield a pyridinium salt (Compound B).
Key Data:
Borohydride-Mediated Aromatic Ring Reduction
Compound B is treated with sodium borohydride (3.3 g) in methanol (90 mL) under ice cooling. This step reduces the pyridinium ring to a 1,2,3,6-tetrahydropyridine system, yielding methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (Compound C).
Key Data:
Catalytic Hydrogenation to Target Compound
Compound C undergoes hydrogenation with 10% Pd/C (20 g) in methanol (300 mL) under 1 kg/cm² H2 pressure for 23 hours. This step saturates the tetrahydropyridine ring, producing (1-benzylpiperidin-4-yl)methanol.
Key Metrics:
Alternative Route from 4-Pyridinemethanol
Benzylation of 4-Pyridinemethanol
4-Pyridinemethanol (25.0 g, 229 mmol) is suspended in methanol, followed by benzyl bromide addition. The mixture reacts under nitrogen to form a benzylated pyridinium intermediate (Compound E).
Key Data:
Sodium Borohydride Reduction
Compound E is reduced with sodium borohydride (1.3 g, 34.4 mmol) in methanol under ice cooling. This generates (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol (Compound F).
Key Data:
Final Hydrogenation Step
Compound F is hydrogenated using 10% Pd/C (3.78 g) under 3 kg/cm² H2 for 50 hours, yielding 4-piperidinemethanol (1.67 g).
Comparative Analysis of Methods
| Parameter | Methyl Isonicotinate Route | 4-Pyridinemethanol Route |
|---|---|---|
| Starting Material Cost | Low (commercially available) | Moderate |
| Reaction Steps | 3 | 3 |
| Hydrogenation Pressure | 1 kg/cm² | 3 kg/cm² |
| Overall Yield | 60% | 58% |
| Catalyst | Pd/C | Pd/C |
| Purity | 99% | 95% |
Advantages of Methyl Isonicotinate Route:
- Avoids high-pressure conditions (>10 atm) required in older methods.
- Uses aqueous methanol instead of acetic acid, enhancing safety.
Industrial-Scale Purification and Characterization
Extraction and Drying
Post-reaction mixtures are extracted with ethyl acetate, filtered, and concentrated under reduced pressure. Final products are dried using oil-free pumps for 16 hours to prevent deliquescence.
Spectroscopic Validation
- This compound (Compound F):
- 4-Piperidinemethanol:
Applications in Pharmaceutical Synthesis
This compound is a versatile intermediate for:
Q & A
Q. What methodologies address discrepancies between computational predictions and experimental results?
- Answer : Hybrid approaches combining DFT with molecular dynamics simulations improve accuracy. For example, discrepancies in tautomeric equilibria can be resolved by incorporating solvent effects or entropy corrections in computational models .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., NaH-mediated benzylation in THF) .
- Characterization : Cross-validate NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulae .
- Safety : Adhere to institutional protocols for waste disposal, as the compound’s ecotoxicological profile is uncharacterized .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
